Enabling Synthesis: Patented Use as a Critical Intermediate for SARS-CoV-2 3CLpro Inhibitors
This compound is not just a general fluorinated building block; it is specifically claimed as a crucial intermediate in the synthesis of SARS-CoV-2 3CLpro inhibitors, a target of high therapeutic interest. While other isomers like 5,6,7-trifluoro-1H-indole-2-carboxylic acid are commercially available, they are not cited in this specific, patented drug synthesis route [1].
| Evidence Dimension | Designated Use in Patented Synthetic Pathway |
|---|---|
| Target Compound Data | Explicitly claimed as an intermediate for SARS-CoV-2 3CLpro inhibitors [1]. |
| Comparator Or Baseline | 5,6,7-Trifluoro-1H-indole-2-carboxylic acid (CAS 247564-70-1) . |
| Quantified Difference | Qualitative difference in application: claimed in relevant patent vs. not claimed [REFS-1, REFS-2]. |
| Conditions | US Patent US20230234922A1 |
Why This Matters
Procurement of this specific regioisomer is mandatory for replicating the patented synthetic route to SARS-CoV-2 3CLpro inhibitors.
- [1] Zhu, K., Wang, T., Zhang, J., Cao, H., Shen, R., Wang, G., Wu, G. G., & Or, Y. S. (2023). U.S. Patent No. US20230234922A1. Processes for the preparation of 4,6,7-trifluoro-1H-indole-2-carboxylic acid. View Source
